2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)ethynyl]-
Overview
Description
2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)ethynyl]- is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This specific derivative is characterized by the presence of trimethylsilyl groups attached to ethynyl substituents at the 4,4’ positions of the bipyridine structure. The compound is known for its unique chemical properties and its ability to form complexes with various metal ions, making it valuable in a range of scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)ethynyl]- typically involves the coupling of 4,4’-dibromo-2,2’-bipyridine with trimethylsilylacetylene. This reaction is facilitated by a palladium-catalyzed cross-coupling process, often using bis-triphenylphosphine-palladium(II) chloride as the catalyst, copper(I) iodide as a co-catalyst, and diisopropylamine as the base in tetrahydrofuran (THF) solvent. The reaction is carried out at ambient temperature for about 10 hours, yielding the desired product with a good yield .
Industrial Production Methods
While specific industrial production methods for 2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)ethynyl]- are not widely documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)ethynyl]- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Complexation Reactions: The bipyridine moiety can form coordination complexes with metal ions, which is a key feature in its applications in catalysis and materials science.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to form the bipyridine derivative.
Copper(I) Iodide: Acts as a co-catalyst in the coupling reactions.
Diisopropylamine: Serves as a base to facilitate the reaction.
Major Products
The major products of reactions involving 2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)ethynyl]- are typically coordination complexes with various metal ions, which can exhibit unique photophysical and electrochemical properties .
Scientific Research Applications
2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)ethynyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that are studied for their catalytic properties.
Biology: Investigated for its potential in biological imaging and as a component in biosensors.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism by which 2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)ethynyl]- exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity. The trimethylsilyl groups can also influence the electronic properties of the bipyridine ligand, affecting the overall reactivity and stability of the complexes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another bipyridine derivative with trifluoromethyl groups instead of trimethylsilyl groups.
4,4’-Bis(methoxy)-2,2’-bipyridine: Features methoxy groups, which also alter the electronic properties and coordination behavior compared to the trimethylsilyl derivative.
Uniqueness
2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)ethynyl]- is unique due to the presence of the trimethylsilyl groups, which provide steric bulk and influence the electronic environment of the bipyridine ligand. This can lead to distinct reactivity patterns and stability in metal complexes, making it a valuable compound for specific applications in catalysis and materials science .
Properties
IUPAC Name |
trimethyl-[2-[2-[4-(2-trimethylsilylethynyl)pyridin-2-yl]pyridin-4-yl]ethynyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2Si2/c1-23(2,3)13-9-17-7-11-21-19(15-17)20-16-18(8-12-22-20)10-14-24(4,5)6/h7-8,11-12,15-16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAPTHXFRHPYMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NC=C1)C2=NC=CC(=C2)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443575 | |
Record name | 2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)ethynyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133810-43-2 | |
Record name | 2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)ethynyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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